molecular formula C8H14FN B8230109 3-Fluoro-9-azabicyclo[3.3.1]nonane

3-Fluoro-9-azabicyclo[3.3.1]nonane

Cat. No.: B8230109
M. Wt: 143.20 g/mol
InChI Key: ZELMZWZXYGWLCK-UHFFFAOYSA-N
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Description

3-Fluoro-9-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C8H14FN and its molecular weight is 143.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Properties

3-Fluoro-9-azabicyclo[3.3.1]nonane derivatives exhibit notable antimicrobial and antioxidant activities. The fluoro-substituted compounds demonstrate excellent levels of antioxidant, antibacterial, and antifungal activities, showing promise for future drug development with improved antimicrobial and antioxidant properties (Premalatha et al., 2013).

Catalytic Oxidation Applications

This compound has been utilized as an organocatalyst in the catalytic oxidation of alcohols to their corresponding carbonyl compounds, demonstrating a highly active nature compared to other compounds in this process (Shibuya et al., 2009).

Novel Synthesis Methods

There have been advances in the synthesis of this compound derivatives, including one-pot tandem Mannich annulation from aromatic ketones, paraformaldehyde, and dimethylamine, yielding good results in terms of efficiency and yield (Xiao Yi et al., 2018).

Synthesis of Functionalized Derivatives

Research also focuses on the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives, facilitating the creation of natural-like products in one-pot reactions. This approach is beneficial for combinatorial and parallel syntheses of such products (Duan et al., 2021).

NMR Studies for Structural Analysis

Detailed NMR (Nuclear Magnetic Resonance) studies have been conducted on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones. These studies provide insights into the electronic effects of methylation on the azabicycle and the orientation of substituents, which are critical for understanding the structural and electronic properties of these compounds (Park et al., 2011).

Potential in Antibacterial Agents

Novel derivatives of this compound have been synthesized and evaluated for their antibacterial activity, demonstrating significant growth inhibition against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Balaji et al., 2015).

Properties

IUPAC Name

3-fluoro-9-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELMZWZXYGWLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-9-azabicyclo[3.3.1]nonane
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.